3,4-Dimethyl-3,4-hexanediol
CAS No.: 1185-02-0
Cat. No.: VC20955058
Molecular Formula: C8H18O2
Molecular Weight: 146.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1185-02-0 |
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Molecular Formula | C8H18O2 |
Molecular Weight | 146.23 g/mol |
IUPAC Name | 3,4-dimethylhexane-3,4-diol |
Standard InChI | InChI=1S/C8H18O2/c1-5-7(3,9)8(4,10)6-2/h9-10H,5-6H2,1-4H3 |
Standard InChI Key | RJOVKNVJGPMWDT-UHFFFAOYSA-N |
SMILES | CCC(C)(C(C)(CC)O)O |
Canonical SMILES | CCC(C)(C(C)(CC)O)O |
Physical and Chemical Properties
The physical and chemical properties of 3,4-Dimethyl-3,4-hexanediol determine its behavior in various chemical environments and applications. Table 1 presents a comprehensive overview of these properties.
Table 1: Physical and Chemical Properties of 3,4-Dimethyl-3,4-hexanediol
Synthesis and Preparation Methods
The synthesis of 3,4-Dimethyl-3,4-hexanediol can be accomplished through several methods, each offering specific advantages depending on the scale of production and available resources.
Laboratory Synthesis Routes
In laboratory settings, several synthetic approaches can be employed:
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Reduction of 3,4-dimethyl-3,4-hexanedione: This common synthetic approach involves reducing the corresponding diketone using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
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Grignard reaction followed by reduction: This route involves reacting appropriate Grignard reagents with esters or carbonyl compounds to form the carbon skeleton, followed by reduction steps to obtain the diol structure.
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Pinacol coupling: This method involves the reductive coupling of appropriate aldehydes or ketones using metals like magnesium or titanium to form the carbon-carbon bond between the two hydroxyl-bearing carbons.
Industrial Production Methods
For industrial-scale production, catalytic methods are often preferred due to their efficiency and scalability:
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Catalytic hydrogenation: This process employs the catalytic hydrogenation of the corresponding diketone using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with high-pressure hydrogen gas. The reaction is typically carried out in suitable solvents like ethanol or methanol under controlled conditions to ensure complete reduction to the diol.
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Biotransformation: Emerging methods utilizing enzyme-catalyzed reactions for the selective reduction of precursors offer potentially more environmentally friendly routes to 3,4-Dimethyl-3,4-hexanediol.
The synthesis of 3,4-Dimethyl-3,4-hexanediol requires careful control of reaction conditions to ensure stereoselectivity, especially when specific isomers (meso or dl forms) are desired. The choice of reducing agents, catalysts, solvents, and reaction temperatures can significantly influence the stereochemical outcome of the synthesis .
Chemical Reactivity
3,4-Dimethyl-3,4-hexanediol exhibits a range of chemical reactivities characteristic of diols, with unique aspects due to its specific structural features.
Reaction Types
The compound undergoes several key reaction types:
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Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Dehydration: As documented in research by Reeve and Reichel, 3,4-Dimethyl-3,4-hexanediol can undergo dehydration to form various C8H14 dienes, including substituted butadienes. This reaction represents a significant transformation of the molecule and has been the subject of detailed structural studies .
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Esterification: The hydroxyl groups readily react with carboxylic acids or acid chlorides to form esters, a reaction utilized for derivatization or protection of the hydroxyl functionality.
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Pinacol rearrangement: As a tertiary diol, 3,4-Dimethyl-3,4-hexanediol can undergo the pinacol rearrangement under acidic conditions, leading to carbonyl compounds through carbon skeleton rearrangement. This reaction was specifically studied by Reeve and Karickhoff in 1956 .
Reaction Mechanisms
The reactivity of 3,4-Dimethyl-3,4-hexanediol is influenced by the tertiary nature of its hydroxyl groups and the steric effects imposed by the methyl substituents:
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In dehydration reactions, the proximity of the hydroxyl groups facilitates the formation of alkenes through E1 or E2 elimination mechanisms. The specific stereochemistry of the starting diol (meso or dl form) influences the distribution of products formed .
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The pinacol rearrangement proceeds through carbocation intermediates, with migration of adjacent groups to stabilize the positive charge. The symmetrical nature of the molecule leads to interesting rearrangement patterns.
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In oxidation reactions, the tertiary alcohols may show resistance to certain oxidizing agents that are effective for primary and secondary alcohols, requiring more vigorous conditions or specific reagents.
Notable Transformations
One of the most studied transformations of 3,4-Dimethyl-3,4-hexanediol is its dehydration to produce different diene isomers. Reeve and Reichel documented the formation of six possible C8H14 dienes through dehydration, providing valuable insights into reaction pathways and structural outcomes. This work has contributed significantly to understanding the stereochemical aspects of dehydration reactions involving vicinal diols .
The pinacol rearrangement has also been specifically studied using 3,4-Dimethyl-3,4-hexanediol as a model substrate. The research by Reeve and Karickhoff on the meso and dl forms of the diol has provided insights into the stereochemical aspects of this important rearrangement reaction .
Applications and Uses
3,4-Dimethyl-3,4-hexanediol finds applications across multiple sectors due to its unique structure and reactivity profile.
Role in Chemical Synthesis
In organic synthesis, 3,4-Dimethyl-3,4-hexanediol serves as a valuable building block for creating complex molecules. Its symmetrical structure and defined stereochemistry make it particularly useful for reactions where stereochemical control is important. The compound has been utilized in:
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Synthesis of stereospecific polymers and oligomers
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Creation of chiral auxiliaries for asymmetric synthesis
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Development of structural scaffolds for more complex molecules
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Studies of reaction mechanisms involving tertiary alcohols
Industrial Applications
The industrial applications of 3,4-Dimethyl-3,4-hexanediol span several sectors:
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Polymer Industry: The compound is utilized in the production of specialty polymers and resins with specific thermal and mechanical properties .
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Materials Science: It is employed in the development of advanced materials with tailored characteristics, including modified surface properties and controlled intermolecular interactions .
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Specialty Chemicals: 3,4-Dimethyl-3,4-hexanediol serves as a precursor for high-value specialty chemicals used in various industrial processes .
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Flavor and Fragrance Industry: The compound is utilized in the formulation of specific flavor and fragrance compounds, where its structure contributes to particular sensory properties .
Research Applications
In scientific research, 3,4-Dimethyl-3,4-hexanediol has been employed for:
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Mechanistic Studies: Investigating reaction mechanisms, particularly those involving dehydration and rearrangement reactions of tertiary diols .
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Stereochemical Research: Studying the influence of stereochemistry on reaction outcomes and physical properties .
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Material Property Investigations: Examining the relationship between molecular structure and macroscopic properties in polymers and composite materials .
Research Findings and Developments
Research involving 3,4-Dimethyl-3,4-hexanediol has provided valuable insights into organic chemistry principles and applications.
Key Studies and Publications
Several significant studies have contributed to our understanding of 3,4-Dimethyl-3,4-hexanediol:
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Reeve and Karickhoff (1956): This foundational study investigated the pinacol rearrangement of meso- and dl-3,4-Dimethyl-hexanediol, providing insights into the stereochemical aspects of this important reaction .
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Reeve and Reichel (1972): This research detailed the dehydration of 3,4-dimethyl-3,4-hexanediol to produce six possible C8H14 dienes, along with structural proof of the substituted butadienes formed. This work has been cited in at least 14 other scientific publications, indicating its significance in the field .
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Ab initio studies of methylated 1,3-butadienes (1992): This computational study, which referenced the work on 3,4-Dimethyl-3,4-hexanediol, contributed to understanding the electronic properties of structurally related compounds .
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Photoelectron-spectroscopic characterization (1984): Research utilizing photoelectron spectroscopy to characterize 3,4-dimethyl-2,4-hexadienes, which are related to the dehydration products of 3,4-Dimethyl-3,4-hexanediol, provided insights into the conformation of these compounds in the gas phase .
Recent Research Directions
Recent research directions involving 3,4-Dimethyl-3,4-hexanediol or its derivatives include:
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New Synthetic Methodologies: Development of more efficient and environmentally friendly methods for synthesizing the compound, including catalytic approaches and greener reaction conditions.
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Material Science Applications: Exploration of the compound's potential in creating new polymers and materials with specific properties, particularly leveraging its symmetrical structure .
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Mechanistic Investigations: Continued research into reaction mechanisms, building upon earlier studies of dehydration and rearrangement reactions .
Comparative Analysis
3,4-Dimethyl-3,4-hexanediol possesses distinctive features that differentiate it from other diols, influencing its behavior and applications.
Comparison with Similar Diols
Table 2: Comparison of 3,4-Dimethyl-3,4-hexanediol with Related Compounds
Unique Features and Advantages
3,4-Dimethyl-3,4-hexanediol possesses several distinctive features that contribute to its value in chemical research and applications:
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Symmetrical Structure: The molecule's symmetry simplifies certain spectroscopic analyses and provides predictable reaction patterns .
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Tertiary Hydroxyl Groups: The tertiary nature of both hydroxyl groups influences reactivity, making it less prone to certain oxidation reactions but more susceptible to dehydration and rearrangement .
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Stereochemical Aspects: The presence of stereoisomers (meso and dl forms) allows for studies of stereochemical influence on reactions and properties .
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Balanced Hydrophobicity: The presence of both polar hydroxyl groups and non-polar alkyl chains creates a balanced molecule that can interact with various chemical environments, as reflected in its LogP value of 1.30840 .
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Specific Reaction Pathways: As demonstrated by research on its dehydration, 3,4-Dimethyl-3,4-hexanediol undergoes specific reaction pathways that can be valuable for understanding fundamental organic chemistry principles and for targeted synthesis applications .
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